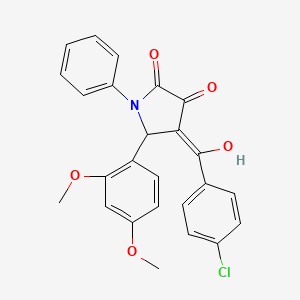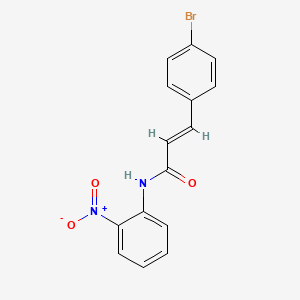
N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PAPP, is a small molecule that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A), which is involved in the regulation of insulin-like growth factor (IGF) signaling. PAPP has been shown to have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and diabetes.
Mecanismo De Acción
PAPP works by inhibiting the activity of N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, which is involved in the regulation of IGF signaling. IGF signaling is important for cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in the development and progression of various diseases, including cancer and cardiovascular disease. By inhibiting this compound, PAPP can modulate IGF signaling and potentially have therapeutic effects in these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAPP are largely mediated by its inhibition of this compound and modulation of IGF signaling. In cancer, PAPP has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In cardiovascular disease, PAPP has been shown to inhibit atherosclerosis, reduce inflammation, and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PAPP is its potency and selectivity for N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, which allows for specific modulation of IGF signaling. However, one limitation of PAPP is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, PAPP has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on PAPP. One area of interest is the development of more potent and selective PAPP inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the safety and efficacy of PAPP in humans, particularly in the context of cancer and cardiovascular disease. Finally, there is potential for the development of new therapies that combine PAPP inhibition with other targeted therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
Métodos De Síntesis
The synthesis of PAPP involves several steps, including the reaction of 3-bromopyridine with 1,4'-bipiperidine-3-carboxylic acid, followed by the reaction of the resulting product with 3-aminopropylamine. The final step involves the coupling of the resulting intermediate with 3-(bromomethyl)pyridine, followed by purification and characterization of the final product.
Aplicaciones Científicas De Investigación
PAPP has been extensively studied in scientific research, particularly in the areas of cancer and cardiovascular disease. In cancer, PAPP has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and ovarian cancer cells. In cardiovascular disease, PAPP has been shown to have potential therapeutic applications in the prevention and treatment of atherosclerosis and myocardial infarction.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c21-8-3-10-23-20(26)18-5-2-11-25(16-18)19-6-12-24(13-7-19)15-17-4-1-9-22-14-17/h1,4,9,14,18-19H,2-3,5-8,10-13,15-16,21H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDHASGLNEQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5419497.png)
![1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5419501.png)

![N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B5419519.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5419523.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B5419529.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5419536.png)

![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5419569.png)
![2-[2-(3-fluorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419573.png)
![2-(2-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5419574.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(hydroxymethyl)cycloheptyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419584.png)
